molecular formula C5H5BrN4O B173501 3-Amino-6-bromopyrazine-2-carboxamide CAS No. 17890-77-6

3-Amino-6-bromopyrazine-2-carboxamide

Cat. No.: B173501
CAS No.: 17890-77-6
M. Wt: 217.02 g/mol
InChI Key: PBCURFNSKTTYGF-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyrazine-2-carboxamide: is a chemical compound with the molecular formula C5H5BrN4O and a molecular weight of 217.02 g/mol . It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 6-position, and a carboxamide group at the 2-position. This compound is often used as an intermediate in organic synthesis and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nucleophilic Substitution: Sodium azide or other nucleophiles under basic conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products:

Scientific Research Applications

Chemistry:

3-Amino-6-bromopyrazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals .

Biology and Medicine:

In medicinal chemistry, this compound serves as an intermediate in the synthesis of antiviral and anticancer agents. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Industry:

The compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the bromine atom and the carboxamide group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

    3-Amino-6-chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-6-fluoropyrazine-2-carboxamide: Contains a fluorine atom at the 6-position.

    3-Amino-6-iodopyrazine-2-carboxamide: Features an iodine atom at the 6-position.

Uniqueness:

3-Amino-6-bromopyrazine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior .

Properties

IUPAC Name

3-amino-6-bromopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCURFNSKTTYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332881
Record name 3-Amino-6-bromopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-77-6
Record name 3-Amino-6-bromopyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-bromopyrazine-2-carboxamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution 3-aminopyrazine-2-carboxamide (3 g, 22 mmol) in acetic acid (25 mL) was drop wise added bromine (4.2 g, 26.5 mmol) at room temperature the reaction mixture was stirred for 0.5 h and Na2CO3 (2 eq) was added slowly. Upon added of the reaction, the solvent was removed in vacuo, water (50 mL) was added to the residue and the precipitate was collected on a filter and washed with hexane (50 mL) to give 3-amino-6-bromopyrazine-2-carboxamide (4.5 g) as a yellow solid: MS (EI) for C5H5BrN4O: 217 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-aminopyrazine-2-carboxamide (1 g, 7.24 mmol, prepared according to International Patent Application Publication No. WO2011054922) and NaOAc (200 mg, 2.44 mmol) in HOAc (15 mL) was added Br2 (0.45 mL) dropwise at 0° C. for 1 hour, and then it was stirred at 50° C. for 8 hours. After the mixing, it was poured into ice-water and filtrated, the crude product of 3-amino-6-bromopyrazine-2-carboxamide as brown solid (1.5 g, yield: 95%) was obtained. 1H-NMR (DMSO-d6, 400 MHz) δ 8.30 (s, 1H), 7.93 (s, 2H), 7.66 (s, 2H). MS (M+H)+: 217/219.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Amino-6-bromopyrazine-2-carboxamide in organic synthesis?

A: this compound serves as a vital building block in synthesizing diverse nitrogen-containing heterocyclic compounds, particularly pteridines [, ]. Its reactivity allows for various chemical transformations, making it a valuable precursor in medicinal chemistry and drug discovery.

Q2: Can you elaborate on a specific synthetic application of this compound highlighted in the research?

A: Certainly. The research by [] demonstrates a novel synthetic route utilizing this compound to create a series of N-substituted-6-alkoxypteridin-4-amine derivatives. This multi-step synthesis involves heterocyclization, alkoxylation, chlorination, and nucleophilic substitution reactions. This methodology provides a new avenue for accessing potentially bioactive pteridine compounds.

Q3: The research mentions different chlorinating reagents leading to varied products. Could you shed light on this observation?

A: The research by [] observed that using different chlorinating agents during the synthesis led to variations in the final products. This suggests the reaction mechanism of chlorination is sensitive to the specific reagent used. Further investigation into this mechanistic aspect could unveil valuable insights for controlling and optimizing the synthesis of desired pteridine derivatives.

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